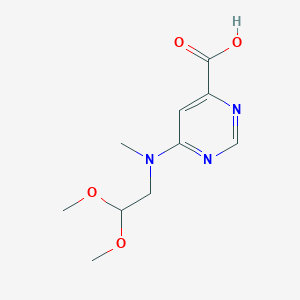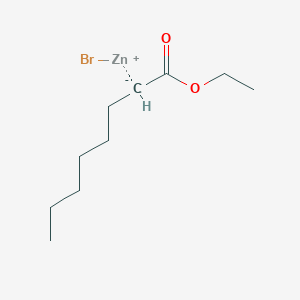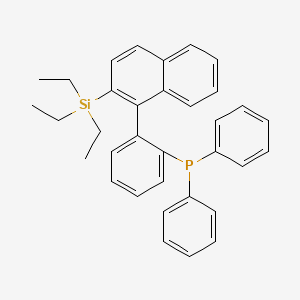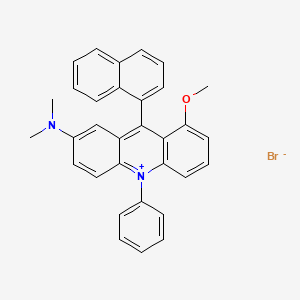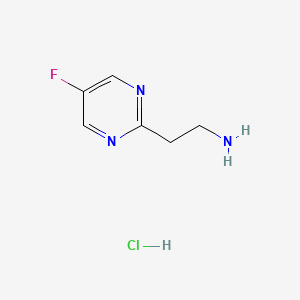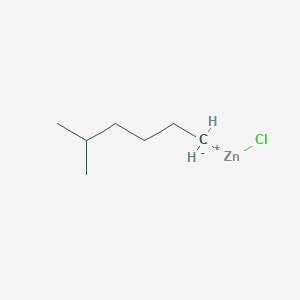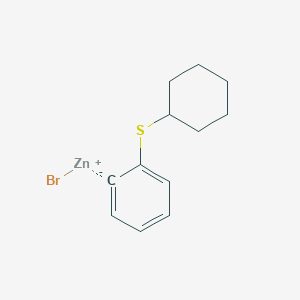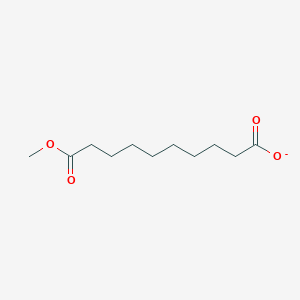![molecular formula C18H30N8O B14886393 4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of triazole and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursors such as azides and alkynes are used to form the triazole ring. The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or oxadiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, often under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine-functionalized triazoles.
Aplicaciones Científicas De Investigación
4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and oxadiazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Methylenebis(cyclohexylamine): A related compound with similar structural features but different functional groups.
Phenol,2,6-bis[(cyclohexylamino)methyl]-4-(1,1-dimethylethyl): Another compound with cyclohexylamino groups, used in different applications.
Uniqueness
4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C18H30N8O |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-[4,5-bis[(cyclohexylamino)methyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C18H30N8O/c19-17-18(24-27-23-17)26-16(12-21-14-9-5-2-6-10-14)15(22-25-26)11-20-13-7-3-1-4-8-13/h13-14,20-21H,1-12H2,(H2,19,23) |
Clave InChI |
AFPCJXXQCXMCHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=C(N(N=N2)C3=NON=C3N)CNC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
